molecular formula C15H18BrNO3 B11828582 tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate

Cat. No.: B11828582
M. Wt: 340.21 g/mol
InChI Key: RPWBXLIQMBJCGA-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxyethyl group attached to the indole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Hydroxyethylation: The 4-position of the brominated indole is then functionalized with a hydroxyethyl group. This can be achieved through a Grignard reaction using ethylene oxide and a suitable Grignard reagent.

    Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, DMF), elevated temperatures.

Major Products Formed

    Oxidation: Formation of a carbonyl group at the hydroxyethyl position.

    Reduction: Formation of the corresponding indole without the bromine atom.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyethyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity and biological activity.

    tert-Butyl 4-(1-hydroxyethyl)-1H-indole-1-carboxylate: Lacks the bromine atom, which reduces its potential for halogen bonding interactions.

    tert-Butyl 3-bromo-4-methyl-1H-indole-1-carboxylate: Contains a methyl group instead of a hydroxyethyl group, altering its chemical and biological properties.

Uniqueness

tert-Butyl 3-bromo-4-(1-hydroxyethyl)-1H-indole-1-carboxylate is unique due to the presence of both the bromine atom and the hydroxyethyl group. This combination of functional groups provides the compound with a distinct set of chemical reactivities and biological activities, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 3-bromo-4-(1-hydroxyethyl)indole-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-9(18)10-6-5-7-12-13(10)11(16)8-17(12)14(19)20-15(2,3)4/h5-9,18H,1-4H3

InChI Key

RPWBXLIQMBJCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C)O

Origin of Product

United States

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